7-Hydroxy Prochlorperazine

Vue d'ensemble

Description

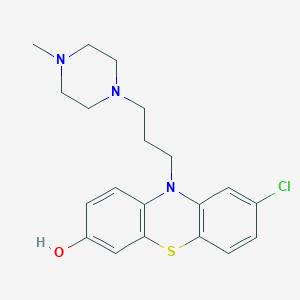

7-Hydroxyprochlorperazine is a metabolite of prochlorperazine, a phenothiazine derivative commonly used as an antiemetic and antipsychotic agent. The compound is characterized by its molecular formula C20H24ClN3OS and a molecular weight of 389.94 g/mol . It is known for its role in the pharmacokinetics of prochlorperazine, contributing to its therapeutic effects and metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyprochlorperazine typically involves the hydroxylation of prochlorperazine. This process can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 7th position of the phenothiazine ring .

Industrial Production Methods: Industrial production of 7-Hydroxyprochlorperazine follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and verify the compound’s identity and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Hydroxyprochlorperazine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to prochlorperazine or other reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents or other electrophiles.

Major Products Formed:

Oxidation: Formation of sulfoxides or other oxidized derivatives.

Reduction: Regeneration of prochlorperazine or other reduced forms.

Substitution: Formation of various substituted phenothiazine derivatives.

Applications De Recherche Scientifique

Pharmacokinetic Studies

Pharmacokinetics involves studying how a drug is absorbed, distributed, metabolized, and excreted in the body. 7-Hydroxy Prochlorperazine serves as an important marker in these studies due to its role in the metabolism of Prochlorperazine.

- Role as a Metabolite : As a metabolite, this compound is formed during the metabolic processing of Prochlorperazine. Its presence can indicate the extent of Prochlorperazine metabolism and help determine dosing regimens.

- Research Applications : It is used in clinical trials to assess the pharmacokinetic profiles of new formulations of Prochlorperazine or related compounds. For instance, studies examining the effects of liver cirrhosis on drug metabolism often measure levels of this compound to understand altered pharmacokinetics in affected patients .

Toxicological Assessments

In toxicology, understanding the metabolites of drugs is essential for assessing safety and efficacy.

- Detection in Biological Samples : this compound can be detected in plasma and tissues following administration of Prochlorperazine. Its levels can provide insights into potential toxicity and adverse effects associated with prolonged use or overdose scenarios .

- Case Studies : Research has shown that monitoring this compound levels can help predict neurotoxic effects linked to high doses of Prochlorperazine, thereby aiding in patient management during overdose situations.

Therapeutic Potential

Emerging research indicates that this compound may possess therapeutic properties beyond being a mere metabolite.

- Antidopaminergic Activity : Studies suggest that this compound exhibits antidopaminergic activity, which could contribute to its therapeutic effects in treating psychosis or nausea . This property makes it a candidate for further exploration in treating conditions like schizophrenia or severe nausea.

- Anti-inflammatory Properties : Recent investigations into dopamine-related drugs have highlighted their potential anti-inflammatory effects. The ability of dopaminergic metabolites like this compound to modulate inflammatory responses opens avenues for research into non-neurological applications .

Research Methodologies

The study of this compound employs various methodologies:

- Analytical Techniques : High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to quantify levels of this compound in biological samples.

- Physiologically Based Pharmacokinetic (PBPK) Modeling : This modeling approach helps predict how this compound behaves in different physiological conditions, enhancing understanding of its pharmacokinetics across diverse populations .

Comparative Analysis with Related Compounds

Understanding the uniqueness of this compound requires comparing it with related compounds:

| Compound | Description | Therapeutic Use |

|---|---|---|

| Prochlorperazine | Antipsychotic and antiemetic | Treatment of schizophrenia and nausea |

| Fluphenazine | Antipsychotic similar to prochlorperazine | Management of psychotic disorders |

| 7-Hydroxy Fluphenazine | Metabolite of fluphenazine | Investigated for antidopaminergic effects |

Mécanisme D'action

The mechanism of action of 7-Hydroxyprochlorperazine is closely related to that of prochlorperazine. It primarily exerts its effects by blocking dopamine D2 receptors in the brain, which helps alleviate symptoms of nausea, vomiting, and psychosis. Additionally, it may interact with other neurotransmitter systems, including histaminergic, cholinergic, and adrenergic pathways .

Comparaison Avec Des Composés Similaires

Prochlorperazine: The parent compound, widely used as an antiemetic and antipsychotic agent.

Chlorpromazine: Another phenothiazine derivative with similar therapeutic uses.

Fluphenazine: A phenothiazine with a longer duration of action and similar pharmacological profile.

Uniqueness: 7-Hydroxyprochlorperazine is unique due to its specific hydroxylation at the 7th position, which influences its pharmacokinetic properties and contributes to the overall therapeutic effects of prochlorperazine. This specific modification can affect the compound’s metabolism, bioavailability, and interaction with biological targets .

Activité Biologique

7-Hydroxy Prochlorperazine is a significant metabolite of prochlorperazine, a well-known antipsychotic medication primarily used for treating schizophrenia and severe nausea. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is formed through the hepatic metabolism of prochlorperazine, primarily via cytochrome P450 enzymes, particularly CYP2D6. This metabolite exhibits distinct pharmacological activities compared to its parent compound. The metabolic pathway includes oxidation, hydroxylation, and conjugation processes, leading to various active metabolites that may contribute to the overall therapeutic effects of prochlorperazine .

The primary mechanism of action for this compound involves:

- Dopamine Receptor Antagonism : Similar to prochlorperazine, this compound acts as an antagonist at dopamine D2 receptors. This blockade is crucial in alleviating psychotic symptoms and controlling nausea by reducing dopaminergic activity in the central nervous system (CNS) and the chemoreceptor trigger zone (CTZ) .

- Anti-inflammatory Effects : Recent studies indicate that this compound may inhibit the release of pro-inflammatory mediators from mast cells. For instance, it significantly reduced interleukin-8 (IL-8) and vascular endothelial growth factor (VEGF) release in vitro, suggesting a potential role in modulating immune responses .

Biological Activity and Pharmacodynamics

The biological activity of this compound can be summarized as follows:

Pharmacokinetics

Following administration, this compound displays specific pharmacokinetic properties:

- Absorption : The parent compound prochlorperazine is well absorbed orally, with a bioavailability of approximately 12.5%, leading to the formation of its metabolites including this compound.

- Distribution : It is distributed widely throughout body tissues, particularly in the liver and spleen.

- Elimination : Primarily excreted via feces; minimal amounts are found in urine. The half-life of prochlorperazine is about 8-9 hours after oral administration .

Case Studies and Clinical Implications

Several studies have highlighted the clinical relevance of this compound:

- Chronic Fatigue Syndrome (CFS) : A study demonstrated that prochlorperazine could significantly inhibit IL-8 release from mast cells in patients with CFS. This suggests that this compound may play a role in managing inflammatory symptoms associated with CFS .

- Nausea Management : Clinical trials have shown that patients receiving prochlorperazine for nausea management report significant relief from symptoms, likely due to the actions of both prochlorperazine and its active metabolites like this compound .

- Psychiatric Disorders : In patients with schizophrenia or acute psychosis, the efficacy of prochlorperazine has been attributed partly to its metabolites including this compound, which enhance its antipsychotic effects through dopamine receptor antagonism .

Propriétés

IUPAC Name |

8-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-5-4-16(25)14-20(17)26-19-6-3-15(21)13-18(19)24/h3-6,13-14,25H,2,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUHMTGXYBUCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00490866 | |

| Record name | 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00490866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52172-19-7 | |

| Record name | 7-Hydroxyprochlorperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052172197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00490866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYPROCHLORPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0786QQC55N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 7-Hydroxyprochlorperazine quantified in biological samples?

A2: A recent study described a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Prochlorperazine and its metabolites, including 7-Hydroxyprochlorperazine, in human plasma. [] This method offers high sensitivity and specificity, achieving a lower limit of quantification of 10 ng/L for 7-Hydroxyprochlorperazine. [] The development and validation of such analytical techniques are crucial for understanding the pharmacokinetics of Prochlorperazine and its metabolites in clinical settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.